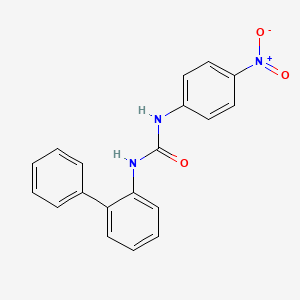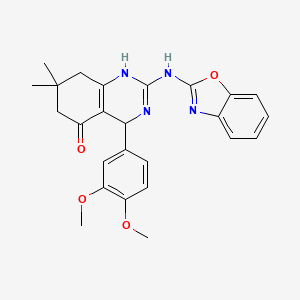![molecular formula C18H23N3O4S B4131998 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4131998.png)
2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide, also known as DEFH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of hydrazinecarbothioamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide is still not fully understood. However, several studies have suggested that 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been shown to exhibit significant biochemical and physiological effects. Several studies have reported that 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide causes a decrease in the levels of glutathione and an increase in the levels of reactive oxygen species, which may contribute to its cytotoxic effects. Additionally, 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has some limitations, including its poor solubility in water, which may limit its use in in vivo studies.
Orientations Futures
There are several future directions for the research of 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide. One of the directions is to investigate its potential as a chemotherapeutic agent for cancer treatment. Additionally, the development of novel 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide derivatives with improved pharmacological properties may lead to the discovery of new anticancer and antifungal agents. Furthermore, the elucidation of the exact mechanism of action of 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide may provide insights into the development of new drugs for cancer and fungal infections.
Conclusion:
In conclusion, 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis of 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been reported using various methods, and it has been studied for its anticancer, antitumor, antifungal, and antimicrobial activities. Although the exact mechanism of action of 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide is still not fully understood, it has been reported to induce apoptosis in cancer cells and inhibit the growth of cancer cells by inducing cell cycle arrest. 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its poor solubility in water. There are several future directions for the research of 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide, including investigating its potential as a chemotherapeutic agent and developing novel 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide derivatives with improved pharmacological properties.
Applications De Recherche Scientifique
2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been studied for its potential pharmacological properties, including anticancer, antitumor, antifungal, and antimicrobial activities. Several studies have reported that 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, colon, and liver cancer. Additionally, 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has shown promising antifungal activity against Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
1-[[2-(3,4-diethoxyphenyl)acetyl]amino]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-3-23-15-8-7-13(10-16(15)24-4-2)11-17(22)20-21-18(26)19-12-14-6-5-9-25-14/h5-10H,3-4,11-12H2,1-2H3,(H,20,22)(H2,19,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOIRPQHSGWSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NCC2=CC=CO2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-1,3-diethyl-2,4-imidazolidinedione](/img/structure/B4131918.png)
![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4131919.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4131920.png)


![N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide](/img/structure/B4131945.png)
![2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4131947.png)
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide](/img/structure/B4131950.png)
![2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4131952.png)
![N-{4-[(diethylamino)methyl]phenyl}-3-methyl-4-nitrobenzamide hydrochloride](/img/structure/B4131959.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4131976.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(3-fluorophenyl)thiourea hydrochloride](/img/structure/B4131983.png)
![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4132007.png)